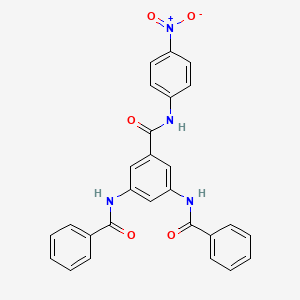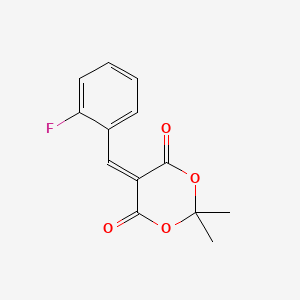![molecular formula C22H23N3O5S2 B3977438 2-(4-methyl-N-methylsulfonylanilino)-N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B3977438.png)
2-(4-methyl-N-methylsulfonylanilino)-N-[4-(phenylsulfamoyl)phenyl]acetamide
Vue d'ensemble
Description
2-(4-methyl-N-methylsulfonylanilino)-N-[4-(phenylsulfamoyl)phenyl]acetamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-N-methylsulfonylanilino)-N-[4-(phenylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Nitration: Introduction of nitro groups into the aromatic rings.
Reduction: Conversion of nitro groups to amines.
Sulfonation: Introduction of sulfonyl groups.
Acylation: Formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methyl-N-methylsulfonylanilino)-N-[4-(phenylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential antimicrobial or anticancer agent.
Industry: As a component in materials science or chemical manufacturing.
Mécanisme D'action
The mechanism by which 2-(4-methyl-N-methylsulfonylanilino)-N-[4-(phenylsulfamoyl)phenyl]acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting their activity.
Interacting with DNA/RNA: Affecting gene expression.
Modulating signaling pathways: Altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
N-(4-aminophenyl)sulfonamide: A related compound with potential biological activity.
Uniqueness
2-(4-methyl-N-methylsulfonylanilino)-N-[4-(phenylsulfamoyl)phenyl]acetamide is unique due to its complex structure, which may confer specific properties such as enhanced binding affinity or selectivity for certain targets.
Propriétés
IUPAC Name |
2-(4-methyl-N-methylsulfonylanilino)-N-[4-(phenylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-17-8-12-20(13-9-17)25(31(2,27)28)16-22(26)23-18-10-14-21(15-11-18)32(29,30)24-19-6-4-3-5-7-19/h3-15,24H,16H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWRJQDNXPGYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3977360.png)
![1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B3977363.png)
![N-[(4-Chlorophenyl)methyl]-2-(N-phenylmethanesulfonamido)propanamide](/img/structure/B3977365.png)
![3-bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B3977371.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B3977394.png)
![N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]PROPANAMIDE](/img/structure/B3977403.png)
![1-(4-methoxyphenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B3977406.png)
![ethyl 3-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3977412.png)

![METHYL 2-[(2,5-DICHLOROPHENYL)FORMAMIDO]-4-METHYLPENTANOATE](/img/structure/B3977423.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977448.png)
![1-[(2-fluorophenyl)methyl]-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrobromide](/img/structure/B3977455.png)
